(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
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Overview
Description
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound with a specific stereochemistry at the 2-position This compound is characterized by the presence of a methoxy group, a phenylmethoxycarbonylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids, followed by selective functional group transformations. The reaction conditions often involve the use of protecting groups, such as benzyl or tert-butoxycarbonyl, to prevent unwanted side reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid: Similar structure with an additional carbon in the backbone.
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid: Similar structure with two additional carbons in the backbone.
Uniqueness
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, also known as a derivative of methoxy oxobutanoic acid, is a compound of interest due to its potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C19H19NO6
- Molecular Weight: 395.4 g/mol
- CAS Number: 273366
The compound features a methoxy group and an oxo group, which may contribute to its biological activities. The presence of the phenylmethoxycarbonylamino group suggests potential interactions with biological targets, particularly in enzymatic pathways.
Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. Its structure suggests that it could interact with enzymes or receptors involved in metabolic processes.
Anticancer Activity
A study demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Another area of interest is the compound's potential anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines such as IL-6 and IL-17, which are implicated in various inflammatory diseases . This could position the compound as a therapeutic option for conditions characterized by chronic inflammation.
Neuroprotective Effects
Recent investigations have also pointed towards neuroprotective properties. The compound has shown promise in models of neurodegenerative diseases, where it may help reduce oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating conditions like Alzheimer's disease.
Case Study 1: Cytotoxicity Assay
In a controlled study, this compound was tested on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 25 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Case Study 2: Inflammation Model
In an animal model of arthritis, administration of the compound resulted in reduced swelling and joint damage. Histological analysis revealed lower levels of inflammatory markers compared to untreated groups. These findings support the hypothesis that this compound may modulate inflammatory pathways effectively .
Summary of Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
Cytotoxicity | Induces apoptosis | |
Anti-inflammatory | Reduces cytokine levels | |
Neuroprotection | Decreases oxidative stress |
Cytotoxicity Assay Results
Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 80 | 15 |
25 | 50 | 40 |
50 | 20 | 70 |
Properties
Molecular Formula |
C13H15NO6 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2R)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
PHMBNDDHIBIDRQ-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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